molecular formula C22H22N4O3S B2923726 4-(3,4-dimethoxyphenyl)-2-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole CAS No. 1207035-59-3

4-(3,4-dimethoxyphenyl)-2-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole

Katalognummer: B2923726
CAS-Nummer: 1207035-59-3
Molekulargewicht: 422.5
InChI-Schlüssel: RQVLEEUAMHSUHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a thiazole core linked to a triazole moiety substituted with 3,4-dimethoxyphenyl and 4-ethoxyphenyl groups. Its structural complexity arises from the combination of methoxy and ethoxy substituents, which influence electronic properties, solubility, and intermolecular interactions.

Eigenschaften

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-5-29-17-9-7-16(8-10-17)26-14(2)21(24-25-26)22-23-18(13-30-22)15-6-11-19(27-3)20(12-15)28-4/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVLEEUAMHSUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(3,4-dimethoxyphenyl)-2-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole is a member of a diverse class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the context of cancer research and antiviral properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C29H26N2O4SC_{29}H_{26}N_{2}O_{4}S, with a molar mass of approximately 498.6 g/mol. The structure features a thiazole ring fused with a triazole moiety and substituted phenyl groups, which are critical for its biological activity.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of compounds containing similar structural motifs. The triazole and thiazole rings are known to enhance the interaction with tubulin, a key protein in cell division.

  • In Vitro Studies :
    • A study reported that derivatives with similar structures exhibited significant antiproliferative effects against various human cancer cell lines including MCF-7 (breast), HeLa (cervical), and A549 (lung) with IC50 values ranging from 0.054 µM to 0.246 µM .
    • The compound's mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis through caspase activation .
  • Case Studies :
    • In one notable case, a derivative of this compound was tested against the A549 lung cancer cell line, demonstrating an IC50 value of 0.048 µM , indicating potent activity comparable to established chemotherapeutics .
CompoundCell LineIC50 (µM)Mechanism
4-Dimethoxyphenyl derivativeA5490.048Tubulin inhibition
Triazole derivativeMCF-70.054Apoptosis induction

Antiviral Activity

Research has also indicated potential antiviral properties linked to thiazole-containing compounds.

  • Cytotoxicity Against Viruses :
    • Compounds similar to this structure have shown effectiveness against various viral strains including HSV and FCoV . The presence of specific substituents on the thiazole ring can enhance this activity.
  • Mechanism of Action :
    • The antiviral action is hypothesized to involve interference with viral replication processes at the cellular level, although specific mechanisms for this compound require further elucidation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Dimethoxyphenyl Group : Enhances lipophilicity and cellular uptake.
  • Thiazole and Triazole Rings : Critical for interaction with biological targets such as tubulin.

Research indicates that modifications on these rings can significantly alter bioactivity, emphasizing the importance of SAR studies in drug development .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Halogen Substituents

Key Compounds :

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)
  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)

Structural Insights :

  • Isostructurality: Compounds 4 and 5 are isostructural, crystallizing in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The core thiazole-triazole-pyrazole framework remains planar, but halogen substituents (Cl vs. F) induce minor adjustments in crystal packing .
  • Conformational Flexibility : The fluorophenyl group in both compounds adopts a perpendicular orientation relative to the planar core, a feature conserved across halogenated derivatives .

Table 1: Structural and Crystallographic Comparison

Property Compound 4 (Cl) Compound 5 (F)
Substituent 4-Chlorophenyl 4-Fluorophenyl
Crystal System Triclinic Triclinic
Space Group $ P\overline{1} $ $ P\overline{1} $
Packing Adjustments Moderate Slight
Yield High (DMF solvent) High (DMF solvent)

Functional Group Variations

Key Compounds :

  • 4-{[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine (Morpholine derivative)
  • 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid (Sulfonic acid derivative)

Comparison :

  • The bulky diphenylmethyl unit introduces steric hindrance, altering molecular conformation ($ C{\text{triaz}}–C–N{\text{morph}} = 110.1^\circ $) .
  • Sulfonic Acid Derivative : The sulfonic acid group improves hydrophilicity and bioactivity, as evidenced by its antimicrobial properties. Structural analysis reveals planar thiadiazole and triazole rings, with the sulfonic acid group participating in strong intermolecular interactions .

Key Findings :

  • COX Inhibition : Compounds 31a (Cl) and 31b (F) exhibit moderate inhibitory activity against cyclooxygenases (COX-1/COX-2), with halogen choice influencing potency .
  • Antimicrobial Activity: Halogenated derivatives (e.g., 4-chlorophenyl in 4) show enhanced antimicrobial activity compared to non-halogenated counterparts, likely due to improved membrane penetration .
  • Antifungal Activity: Triazole-thiazole hybrids with electron-withdrawing groups (e.g., NO₂, Br) demonstrate superior antifungal properties, as seen in derivatives from .

Common Methods :

  • Solvent Choice : Dimethylformamide (DMF) is frequently used for recrystallization due to its high polarity, enabling high-quality crystal growth .
  • SHELX Software : Critical for resolving crystal structures, particularly for isostructural compounds. SHELXL refinements account for halogen-induced packing differences .

Yield and Purity :

  • Halogenated derivatives (4 , 5 ) achieve yields >80%, while sulfonic acid derivatives (15 ) show moderate yields (~75%) due to reaction complexity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.